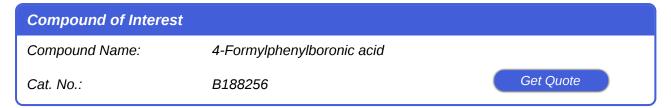


4-Formylphenylboronic acid theoretical and spectral data

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An In-depth Technical Guide to 4-Formylphenylboronic Acid

Introduction

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound featuring both a formyl group and a boronic acid moiety. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions.[1] It also serves as an enzyme stabilizer, an inhibitor for certain enzymes, and a component in the development of sensors for saccharides.[1][2] This document provides a comprehensive overview of its theoretical and spectral data, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Theoretical Data

4-Formylphenylboronic acid is typically a white to light yellow crystalline powder.[3][4] It is sparingly soluble in cold water but more soluble in hot water and many polar organic solvents. [1] A key characteristic of this compound is its tendency to form dimeric and trimeric anhydrides, which can complicate purification.[1]

General Properties

The fundamental physical and chemical properties of 4-FPBA are summarized below.



Property	Value	Reference
CAS Number	87199-17-5	[1][5]
Molecular Formula	С7Н7ВО3	[1][5]
Molecular Weight	149.94 g/mol	[5][6]
Appearance	White to light yellow crystalline powder	[3][4]
Melting Point	237-242 °C	
Boiling Point	~347.6 °C at 760 mmHg	[3]
Density	1.244 g/cm ³	[3]
IUPAC Name	(4-formylphenyl)boronic acid	[6]
InChI Key	VXWBQOJISHAKKM- UHFFFAOYSA-N	[6]
SMILES	B(C1=CC=C(C=C1)C=O)(O)O	[1][6]

Computational Data

Density Functional Theory (DFT) calculations are employed to predict the vibrational spectra and electronic properties of molecules. For **4-formylphenylboronic acid**, these calculations are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine ground state geometry and vibrational frequencies.[7]

Computed Property	Value	Reference
Exact Mass	150.0488242 Da	[6]
Topological Polar Surface Area	57.5 Ų	[6]
LogP	0.748	[8]
Covalently-Bonded Unit Count	1	[6]

Spectral Data



The spectral data provides structural confirmation of 4-formylphenylboronic acid.

1H NMR Spectroscopy

- Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.0 ppm	Singlet	1H	Aldehyde proton (- CHO)
~8.2 ppm	Singlet	2H	Boronic acid protons (-B(OH) ₂)
~7.9 ppm	Multiplet	2H	Aromatic protons (ortho to -CHO)
~7.8 ppm	Multiplet	2H	Aromatic protons (ortho to -B(OH) ₂)

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Chemical Shift (δ)	Assignment
~193 ppm	Aldehyde carbon (-CHO)
~138 ppm	Aromatic carbon (ipso, attached to -CHO)
~135 ppm	Aromatic carbons (ortho to -B(OH)2)
~130 ppm	Aromatic carbons (ortho to -CHO)
~130 ppm (broad)	Aromatic carbon (ipso, attached to -B(OH) ₂)

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.[6]

Infrared (IR) Spectroscopy

Systematic spectroscopic studies have been conducted using Fourier-transform infrared (FT-IR) absorption.[7]



Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretching (boronic acid, often hydrogen- bonded)
~3050	Aromatic C-H stretching
~2850, ~2750	Aldehyde C-H stretching (Fermi resonance)
~1700	C=O stretching (aldehyde)
~1600	Aromatic C=C stretching
~1350	B-O stretching
~1090	B-C stretching

Mass Spectrometry (GC-MS)

Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern.

m/z Value	Significance	Reference
150	Molecular ion [M]+	[6]
149	[M-H]+	[6]
121	[M-CHO] ⁺	[6]

Experimental Protocols & Methodologies Synthesis Protocol (Nöth Method)

The synthesis of **4-formylphenylboronic acid** from 4-bromobenzaldehyde is a well-established method.[1]

• Protection of Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal. This is achieved by reacting it with an orthoformate (e.g., triethyl orthoformate) and ethanol under acidic conditions to yield 1-bromo-4-(diethoxymethyl)benzene.



- Grignard Reagent Formation: The resulting acetal is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). Activation with 1,2-dibromoethane and ultrasound may be required to initiate the formation of the Grignard reagent.
- Borylation: The Grignard reagent is then cooled (e.g., to -60 °C) and reacted with a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate. This forms a boronic ester intermediate.
- Hydrolysis (Work-up): The reaction mixture is carefully quenched with an aqueous acid (e.g., dilute HCl). This hydrolyzes both the boronic ester and the acetal protecting group, yielding the final product, 4-formylphenylboronic acid.
- Purification: The crude product can be purified by recrystallization from water or by forming a
 salt in an alkaline solution (pH < 11 to avoid Cannizzaro reaction), extracting organic
 impurities, and re-precipitating the product by acidification.[1][9]



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Synthesis of **4-Formylphenylboronic Acid** (Nöth Method).

Spectral Acquisition Protocols

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly DMSO-d₆, to avoid proton signal overlap from the solvent and to solubilize the boronic acid protons.
- IR Spectroscopy: FT-IR spectra can be obtained using an instrument like a Bruker Tensor 27 FT-IR.[6] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used.[10]
- Mass Spectrometry: GC-MS analysis is performed by injecting a solution of the compound onto a gas chromatograph for separation, followed by ionization (typically electron impact, EI) and detection in a mass spectrometer.

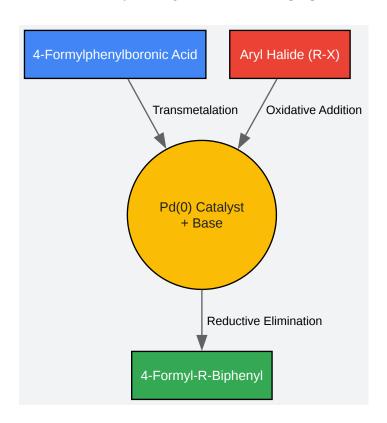


Computational Methodology

Theoretical calculations are performed using software like Gaussian. The molecular geometry is first optimized without constraints. DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a Pople-style basis set like 6-311++G(d,p) is a common method for achieving accurate results for vibrational frequencies and geometric parameters.[7][11]

Applications and Logical Relationships Suzuki-Miyaura Cross-Coupling

A primary application of 4-FPBA is in Suzuki-Miyaura cross-coupling reactions. It serves as the organoboron component, coupling with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental in synthesizing biphenyls and other complex organic structures.[12]



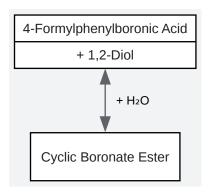
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Role of 4-FPBA in a generic Suzuki-Miyaura cross-coupling reaction.



Diol and Saccharide Sensing

Boronic acids reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. This reaction is particularly efficient in aqueous alkaline solutions.[2] This property is exploited in the development of sensors for sugars and other diol-containing biomolecules, where the binding event can be coupled to a fluorescent or colorimetric signal.[2]



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Reversible binding of 4-FPBA with a 1,2-diol to form a cyclic ester.

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